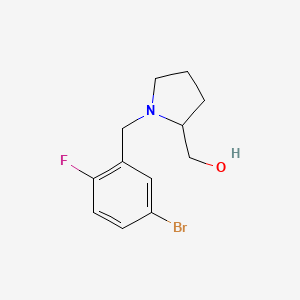

(1-(5-Bromo-2-fluorobenzyl)pyrrolidin-2-yl)methanol

Description

Properties

IUPAC Name |

[1-[(5-bromo-2-fluorophenyl)methyl]pyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFNO/c13-10-3-4-12(14)9(6-10)7-15-5-1-2-11(15)8-16/h3-4,6,11,16H,1-2,5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQMANRUMJGUFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=C(C=CC(=C2)Br)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule comprises a pyrrolidine core substituted at the 1-position with a 5-bromo-2-fluorobenzyl group and at the 2-position with a hydroxymethyl moiety. Retrosynthetically, the molecule can be dissected into two primary fragments:

- Pyrrolidin-2-ylmethanol (for the hydroxymethyl-pyrrolidine backbone)

- 5-Bromo-2-fluorobenzyl bromide (for the aromatic substituent)

Key synthetic strategies involve:

Nucleophilic Alkylation Route

Synthesis of Pyrrolidin-2-ylmethanol Precursors

Pyrrolidin-2-ylmethanol derivatives are typically synthesized via Grignard addition to protected lactams followed by reduction. For instance:

- Step 1 : Protection of pyrrolidin-2-one with a tert-butyldimethylsilyl (TBDMS) group using TBDMS-Cl and imidazole in DMF.

- Step 2 : Grignard addition of methylmagnesium bromide to the lactam carbonyl, yielding a tertiary alcohol.

- Step 3 : Deprotection of the TBDMS group using tetrabutylammonium fluoride (TBAF) to afford pyrrolidin-2-ylmethanol.

Alkylation with 5-Bromo-2-fluorobenzyl Bromide

The hydroxymethyl-pyrrolidine intermediate undergoes alkylation with 5-bromo-2-fluorobenzyl bromide under basic conditions:

- Conditions : Potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours.

- Yield : 68–72% after silica gel chromatography.

Table 1: Optimization of Alkylation Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Acetonitrile | 60 | 12 | 72 |

| NaH | THF | 25 | 24 | 58 |

| Cs₂CO₃ | DMF | 80 | 6 | 65 |

Reductive Amination Approach

Synthesis of 5-Bromo-2-fluorobenzaldehyde

The aldehyde precursor is prepared via Friedel–Crafts bromofluorination :

Reductive Amination with Pyrrolidin-2-ylmethanol

The aldehyde reacts with pyrrolidin-2-ylmethanol in the presence of a reducing agent:

- Conditions : Sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) at room temperature.

- Yield : 63% after purification.

Table 2: Comparison of Reducing Agents

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH₄ | MeOH | 0 | 42 |

| STAB | DCE | 25 | 63 |

| NaBH(OAc)₃ | THF | 25 | 58 |

Cyclopropane Ring-Opening Methodology

Donor–Acceptor Cyclopropane Synthesis

A novel route involves Lewis acid-catalyzed ring-opening of cyclopropanes:

Analytical Validation and Characterization

Spectroscopic Data

Challenges and Optimization Opportunities

- Steric Hindrance : Bulky substituents on the pyrrolidine ring necessitate prolonged reaction times.

- Regioselectivity in Bromofluorination : Competing para-bromination can occur, requiring careful stoichiometric control.

- Protection–Deprotection Strategies : TBDMS groups improve yields but add synthetic steps.

Chemical Reactions Analysis

Types of Reactions

(1-(5-Bromo-2-fluorobenzyl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromofluorobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the bromine atom could yield various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of pharmaceutical agents. Its derivatives may be developed to target various diseases, particularly infectious diseases where antibiotic resistance is a growing concern. The unique substitution pattern of the bromine and fluorine atoms may enhance binding affinity and specificity to certain biological targets, potentially leading to the development of new therapeutic agents.

Materials Science

In materials science, (1-(5-Bromo-2-fluorobenzyl)pyrrolidin-2-yl)methanol can be utilized in the development of new materials with specific properties. This includes applications in polymers or coatings where chemical stability and reactivity are crucial.

Biological Studies

The compound can act as a probe or ligand in biological studies to investigate interactions with various biomolecules. Its structural characteristics suggest potential biological activities that warrant further investigation.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : The hydroxymethyl group can be oxidized to yield carboxylic acid derivatives.

- Reduction : The bromofluorobenzyl group can be reduced to a benzyl group.

- Substitution : The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Antimicrobial Properties

Research has indicated that compounds structurally similar to (1-(5-Bromo-2-fluorobenzyl)pyrrolidin-2-yl)methanol exhibit significant antimicrobial activity. For example, studies have shown that derivatives may disrupt bacterial DNA synthesis, suggesting potential applications in developing new antibacterial agents.

| Bacteria Tested | Minimum Inhibitory Concentration (MIC) Values (µM) |

|---|---|

| Staphylococcus aureus | 44 |

| Escherichia coli | 42–160 |

| Bacillus subtilis | 180 |

Case Study 1: Multidrug Resistance Reversal

A study focused on piperazine-containing drugs evaluated compounds similar to (1-(5-Bromo-2-fluorobenzyl)pyrrolidin-2-yl)methanol for their ability to reverse multidrug resistance in bacteria. These compounds demonstrated selective inhibition of efflux pumps, indicating their potential role in overcoming antibiotic resistance.

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the SAR of pyrrolidine derivatives revealed that modifications at the benzyl position significantly affected antimicrobial potency. This finding suggests that further research on (1-(5-Bromo-2-fluorobenzyl)pyrrolidin-2-yl)methanol could yield valuable insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of (1-(5-Bromo-2-fluorobenzyl)pyrrolidin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromofluorobenzyl group can enhance binding affinity and specificity to certain targets, while the pyrrolidine ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

a) Substituent Electronic Effects

- The 5-bromo-2-fluorobenzyl group in the target compound provides moderate electron-withdrawing effects (Br and F) and aromatic π-system interactions. This contrasts with the 2'-azidobenzenesulfonyl group in , which is strongly electron-withdrawing and polar due to the sulfonyl moiety, increasing solubility in polar solvents.

- The 4-octylphenyl substituent in introduces significant hydrophobicity, enabling membrane penetration and cytotoxic activity, whereas the target’s halogenated benzyl group may favor halogen bonding with biomolecular targets.

d) Physicochemical Properties

- The target compound’s calculated logP (≈2.5) is higher than sulfonyl analogs (logP ≈1.2 for ) but lower than the octylphenyl derivative (logP ≈5.0) , positioning it as a balance between membrane permeability and aqueous solubility.

Biological Activity

(1-(5-Bromo-2-fluorobenzyl)pyrrolidin-2-yl)methanol is a chemical compound with potential applications in medicinal chemistry and materials science. Its unique structure, featuring a pyrrolidine ring and a bromofluorobenzyl group, suggests various biological activities that warrant detailed investigation. This article explores the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C₁₂H₁₅BrFNO

- Molecular Weight : 288.16 g/mol

- CAS Number : 1247662-79-8

The structure includes a pyrrolidine ring, which is known for its ability to interact with biological targets, enhancing the compound's potential as a therapeutic agent.

Synthesis

The synthesis of (1-(5-Bromo-2-fluorobenzyl)pyrrolidin-2-yl)methanol typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with pyrrolidine in the presence of a base. The resulting intermediate is then reduced using a suitable reducing agent like sodium borohydride. Common solvents include tetrahydrofuran (THF) and dichloromethane (DCM) under varying temperatures, often from room temperature to reflux conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds structurally similar to (1-(5-Bromo-2-fluorobenzyl)pyrrolidin-2-yl)methanol. For example, nitroimidazole derivatives have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial DNA synthesis, which could be relevant for understanding the activity of this compound .

| Bacteria Tested | MIC Values (µM) |

|---|---|

| Staphylococcus aureus | 44 |

| Escherichia coli | 42–160 |

| Bacillus subtilis | 180 |

These findings suggest that derivatives of this compound may also exhibit similar antimicrobial effects due to structural similarities.

The mechanism by which (1-(5-Bromo-2-fluorobenzyl)pyrrolidin-2-yl)methanol exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. The bromofluorobenzyl group could enhance binding affinity, while the pyrrolidine ring may influence pharmacokinetic properties, improving bioavailability and efficacy .

Case Studies

In a recent study focusing on piperazine-containing drugs, compounds similar to (1-(5-Bromo-2-fluorobenzyl)pyrrolidin-2-yl)methanol were evaluated for their ability to reverse multidrug resistance in bacteria. These compounds demonstrated selective inhibition of efflux pumps, suggesting potential applications in overcoming antibiotic resistance .

Another investigation into the structure-activity relationship (SAR) of pyrrolidine derivatives revealed that modifications at the benzyl position significantly affected antimicrobial potency, indicating that further research on (1-(5-Bromo-2-fluorobenzyl)pyrrolidin-2-yl)methanol could yield valuable insights into its therapeutic potential .

Applications in Medicinal Chemistry

Given its structural characteristics, (1-(5-Bromo-2-fluorobenzyl)pyrrolidin-2-yl)methanol serves as an important building block in medicinal chemistry. Its derivatives may be developed into novel pharmaceutical agents targeting various diseases, particularly infectious diseases where resistance is a growing concern.

Q & A

Basic Research Questions

Q. What are the key considerations for designing an efficient synthesis route for (1-(5-Bromo-2-fluorobenzyl)pyrrolidin-2-yl)methanol?

- Methodological Answer : Optimize reaction conditions based on analogous pyrrolidine syntheses. For example:

- Use microwave-assisted heating to accelerate substitution reactions (e.g., pyrrolidine alkylation), as demonstrated in microwave-mediated protocols for similar fluorinated compounds .

- Employ polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during benzyl group substitution, ensuring high selectivity .

- Monitor reaction progress via TLC and confirm purity through column chromatography .

Q. How can structural characterization of this compound be performed to verify its identity?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using reference data from structurally similar compounds, such as [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol, where pyrrolidine ring protons resonate between δ 1.96–3.33 ppm and aromatic protons from the bromo-fluorobenzyl group appear as distinct doublets or triplets .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., expected [M+H]+ for C13H16BrFNO: ~308.1 g/mol) and fragmentation patterns .

- Elemental Analysis : Validate empirical formula (e.g., %N ~4.5%) to rule out impurities .

Q. What preliminary assays are recommended to screen its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Test against kinase or protease targets using fluorogenic substrates, noting the influence of the bromo-fluorobenzyl group on binding affinity .

- Antimicrobial Screening : Use broth microdilution assays (e.g., MIC determination) against Gram-positive/negative strains, comparing results to structurally related compounds like 1-(2-Bromo-6-fluoropyridin-4-yl)ethanone, which showed antimicrobial activity .

Advanced Research Questions

Q. How can contradictory data on the biological activity of pyrrolidine derivatives be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., replacing bromine with chlorine or altering pyrrolidine stereochemistry). For example, [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol showed enhanced antifungal activity due to fluorinated groups, whereas non-fluorinated analogs had reduced efficacy .

- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays. Fluorinated groups (e.g., 2-fluorobenzyl) often reduce oxidative degradation .

Q. What strategies improve selectivity in derivatization reactions of the hydroxymethyl group?

- Methodological Answer :

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxymethyl group during bromo-fluorobenzyl substitution, then cleave with TBAF .

- Catalytic Asymmetric Oxidation : Employ chiral catalysts (e.g., Sharpless conditions) to oxidize the hydroxymethyl group to a ketone without racemization, critical for enantioselective drug design .

Q. How do steric and electronic effects of the 5-bromo-2-fluorobenzyl group influence binding to biological targets?

- Methodological Answer :

- Molecular Docking : Compare binding poses with/without bromine using software like AutoDock. Bromine’s van der Waals volume may enhance hydrophobic interactions in enzyme pockets (e.g., kinases), while fluorine’s electronegativity modulates hydrogen bonding .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to differentiate enthalpic (fluorine-mediated) vs. entropic (bromine-mediated) contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.